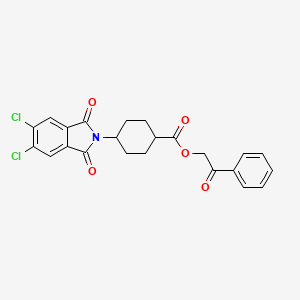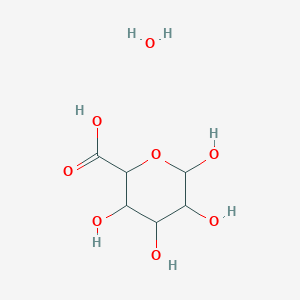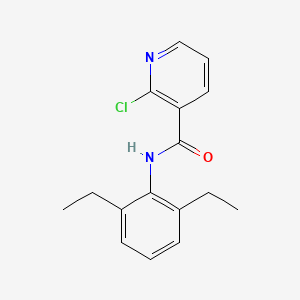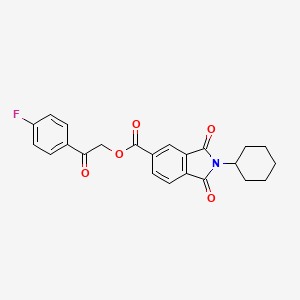![molecular formula C14H15N5O B12461936 3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)
3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL involves several steps. One common method includes the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one using phosphorous oxychloride in the presence of trimethylamine to give the chlorinated derivative . This derivative is then subjected to further reactions to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has been evaluated for its inhibitory effects on essential cancer targets such as EGFR and VGFR2 . Beyond cancer research, it may also have applications in antimicrobial and antifungal studies .
Mecanismo De Acción
The mechanism of action of 3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this target, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparación Con Compuestos Similares
3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share a similar core structure but may differ in their substituents and overall biological activity
Propiedades
Fórmula molecular |
C14H15N5O |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C14H15N5O/c20-8-4-7-15-13-12-9-18-19(14(12)17-10-16-13)11-5-2-1-3-6-11/h1-3,5-6,9-10,20H,4,7-8H2,(H,15,16,17) |
Clave InChI |
XSZAJLGUXSJZJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B12461856.png)




![2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B12461877.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461887.png)
![(3,4-Dimethylphenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12461888.png)
![N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B12461896.png)
![N-(4-bromo-3-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12461898.png)
![5,6-Dibromo-3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12461899.png)
![[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B12461914.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
![2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12461943.png)
